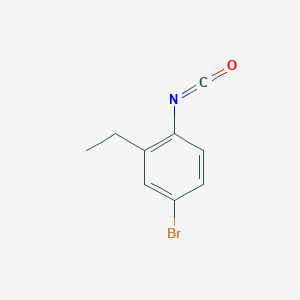

4-Bromo-2-ethylphenyl isocyanate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-ethylphenyl isocyanate can be synthesized through the reaction of 4-bromo-2-ethylphenylamine with phosgene (COCl2) under controlled conditions . The reaction typically involves the following steps:

- Dissolving 4-bromo-2-ethylphenylamine in an inert solvent such as dichloromethane.

- Adding phosgene gas to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.

- Allowing the reaction to proceed until completion, followed by purification of the product through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale equipment and more stringent safety measures due to the hazardous nature of phosgene . The process would typically include automated systems for gas handling and temperature control to ensure consistent product quality and safety.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The isocyanate group (-NCO) reacts with nucleophiles like amines and alcohols to form ureas or urethanes:

-

Alcohol reactions :

Forms urethanes under catalytic conditions. Kinetic studies show second-order dependence on both isocyanate and alcohol concentrations, with rate constants influenced by steric effects .

| Nucleophile | Product Class | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|---|

| n-Propylamine | Urea | Triethylamine | 88 | |

| n-Butanol | Urethane | Fe(acac)₃ | 72 |

Substitution Reactions at the Bromine Center

The bromine atom participates in metal-catalyzed cross-coupling and nucleophilic aromatic substitution :

-

Suzuki-Miyaura coupling :

Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives. -

Halogen exchange :

Bromine can be replaced by iodine or chlorine using NaI/CuI or Cl⁻/CuCl systems .

Key Conditions :

Kinetic Studies and Catalytic Effects

Ferric acetylacetonate (Fe(acac)₃) accelerates reactions with alcohols by lowering activation energy:

| Temperature (°C) | k (L/mol·s) | Eₐ (kJ/mol) |

|---|---|---|

| 30 | 0.015 | 58.2 |

| 60 | 0.042 | - |

Observations :

-

Rate = k[RNCO][ROH][Fe(acac)₃]^0.6 (fractional catalyst order) .

-

Non-linear Arrhenius behavior above 60°C due to competing dimerization .

Stability and Handling Considerations

-

Hydrolysis sensitivity :

Reacts with moisture to form unstable carbamic acid, necessitating anhydrous conditions . -

Safety data :

Hazard code Xn ; reacts exothermically with water or alcohols (RID/ADR: UN 1993 3/PG 3) .

This compound’s dual reactivity (isocyanate and bromoarene) enables its use in targeted synthesis of bioactive molecules and functional materials. Kinetic control and catalyst selection are critical to optimizing product yields and minimizing side reactions.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Synthesis of Ureas and Carbamates

4-Bromo-2-ethylphenyl isocyanate is used as a reagent in the synthesis of various ureas and carbamates. These compounds are significant in pharmaceuticals and agrochemicals due to their biological activity. The isocyanate group reacts with amines to form ureas, which can be further functionalized for specific applications.

2. Building Block for Drug Development

This compound serves as a building block in the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic effects. For instance, derivatives of this compound have been studied for their potential anti-cancer properties.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized compounds based on this isocyanate showed significant inhibition against various bacterial strains, highlighting its potential use in developing new antibiotics .

2. Inhibition of Tuberculosis

Recent studies have explored the efficacy of compounds derived from this compound against Mycobacterium tuberculosis. These compounds were evaluated for their ability to inhibit the growth of the bacteria, with promising results indicating potential for further development into anti-tuberculosis agents .

Materials Science Applications

1. Polyurethane Production

this compound can be utilized in the production of polyurethane materials. Its reactivity with polyols leads to the formation of polyurethane foams and elastomers, which are widely used in automotive, construction, and consumer goods industries.

2. Coatings and Adhesives

The compound's isocyanate functionality makes it suitable for formulating high-performance coatings and adhesives. These materials benefit from enhanced durability and resistance to environmental factors due to the incorporation of this compound.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-bromo-2-ethylphenyl isocyanate involves its reactivity with nucleophiles, leading to the formation of various substituted products . The isocyanate group (NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is the basis for its use in the synthesis of ureas, carbamates, and thiocarbamates .

Comparación Con Compuestos Similares

Phenyl isocyanate: Similar in structure but lacks the bromine and ethyl substituents.

4-Bromo-2-methylphenyl isocyanate: Similar structure but with a methyl group instead of an ethyl group.

4-Bromo-2-chlorophenyl isocyanate: Similar structure but with a chlorine atom instead of an ethyl group.

Uniqueness: 4-Bromo-2-ethylphenyl isocyanate is unique due to the presence of both bromine and ethyl substituents on the phenyl ring, which can influence its reactivity and the properties of the products formed from its reactions . This makes it a valuable compound for specific applications in organic synthesis and materials science .

Actividad Biológica

4-Bromo-2-ethylphenyl isocyanate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- CAS Number : 480439-24-5

- Molecular Formula : CHBrNCO

- Linear Formula : CHCHCH(Br)NCO

The presence of the isocyanate functional group (-N=C=O) is significant as it contributes to the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The isocyanate group can react with nucleophiles, including amino acids and proteins, leading to modifications that can alter enzyme activity or receptor function. This interaction is essential for its proposed antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study highlighted its effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to conventional treatments. The compound's ability to disrupt quorum sensing mechanisms in bacteria suggests a novel approach to combat biofilm-associated infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |

|---|---|---|

| Pseudomonas aeruginosa | 50 µM | 75 |

| Staphylococcus aureus | 25 µM | 60 |

| Escherichia coli | 100 µM | 50 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. The compound has shown promise in inhibiting tumor growth in vitro, particularly in breast and lung cancer models.

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations have indicated that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells. Studies are ongoing to determine the therapeutic index and safety profile for potential clinical applications.

Propiedades

IUPAC Name |

4-bromo-2-ethyl-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIAQDYICDWTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403168 | |

| Record name | 4-Bromo-2-ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-24-5 | |

| Record name | 4-Bromo-2-ethyl-1-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.